molecular formula C21H25N9O2S B14093386 3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B14093386
M. Wt: 467.5 g/mol
InChI Key: XTSKUZYQCXGIJX-UHFFFAOYSA-N
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Description

3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core, a piperidine ring, and a tetrazole moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine core.

    Attachment of the Tetrazole Moiety: The tetrazole moiety is typically introduced through a cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(azepan-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25N9O2S

Molecular Weight

467.5 g/mol

IUPAC Name

3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C21H25N9O2S/c1-27-17-16(18(31)23-20(27)32)29(19(22-17)28-11-6-3-7-12-28)13-8-14-33-21-24-25-26-30(21)15-9-4-2-5-10-15/h2,4-5,9-10H,3,6-8,11-14H2,1H3,(H,23,31,32)

InChI Key

XTSKUZYQCXGIJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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